1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a synthetic organic compound characterized by the presence of a difluorophenyl group and an imidazolone ring
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with methyl isocyanate, followed by cyclization to form the imidazolone ring. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain receptors or enzymes, while the imidazolone ring contributes to its stability and reactivity. The compound may inhibit or activate biological pathways by modulating the activity of its targets, leading to various physiological effects .
Comparison with Similar Compounds
1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound also contains a difluorophenyl group but differs in its overall structure and properties.
1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Similar in structure but with variations in the substituents and ring systems, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-4-methyl-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6-5-13-10(15)14(6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKNGZFWHGBTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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